molecular formula C20H18N6O3 B2501353 (E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide CAS No. 1776051-79-6

(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide

Cat. No. B2501353
M. Wt: 390.403
InChI Key: CMTMNHYBPWWNHW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including those with 1,2,4-triazole, 1,3,4-oxadiazole, and thiadiazole rings. These compounds were synthesized via cyclization reactions and characterized using spectroscopic and analytical techniques, such as IR, Mass, and 1H NMR spectra, highlighting their structural diversity and complexity (El‐Sayed et al., 2008).

Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated significant activity against various microorganisms, indicating their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).

Antibacterial and Antioxidant Evaluation

  • A study on the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing heterocyclic fragments such as azole, diazole, oxadiazole, thiadiazole, and triazole examined their antibacterial and antioxidant activities. Notably, compounds with 5-thioxo-4,5-dihydro-1,3,4-oxadiazole and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine showed moderate activity against specific microorganisms (Anusevičius et al., 2015).

Structural and Molecular Studies

  • The structural features of complex heterocyclic compounds have been investigated, including experimental and theoretical studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), as well as surface property analyses through Molecular Electrostatic Potential (MEP) maps and Hirshfeld surface analysis. These studies provide insights into the molecular properties that could influence biological activity and stability (Gumus et al., 2018).

Potential Antifungal Agents

  • A series of derivatives were synthesized and characterized, showing significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, with activity levels comparable to the standard antifungal agent clotrimazole. This indicates the potential of these compounds in antifungal drug development (Malhotra et al., 2012).

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-22-20(29-25-13)15-9-10-26-17(11-15)23-24-18(26)12-21-19(27)8-7-14-5-3-4-6-16(14)28-2/h3-11H,12H2,1-2H3,(H,21,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMNHYBPWWNHW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide

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